AZ9482

Descripción general

Descripción

AZ9482 es un inhibidor potente y selectivo de las enzimas poli (ADP-ribosa) polimerasa, que se dirige específicamente a la poli (ADP-ribosa) polimerasa 1, la poli (ADP-ribosa) polimerasa 2 y la poli (ADP-ribosa) polimerasa 6. Este compuesto ha demostrado una promesa significativa en la investigación científica, particularmente en los campos del tratamiento del cáncer y la biología celular. This compound es conocido por su capacidad para inducir la formación de husos multipolares en las células cancerosas, lo que lo convierte en una herramienta valiosa en la investigación oncológica .

Aplicaciones Científicas De Investigación

AZ9482 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: this compound se utiliza para estudiar la inhibición de las enzimas poli (ADP-ribosa) polimerasa, que desempeñan un papel crucial en la reparación del daño del ADN.

Biología celular: El compuesto se utiliza para investigar procesos celulares como la formación del huso mitótico y la regulación del ciclo celular.

Desarrollo de fármacos:

Mecanismo De Acción

AZ9482 ejerce sus efectos inhibiendo la actividad de la poli (ADP-ribosa) polimerasa 1, la poli (ADP-ribosa) polimerasa 2 y la poli (ADP-ribosa) polimerasa 6. Estas enzimas están involucradas en la reparación del daño del ADN, y su inhibición conduce a la acumulación de daño del ADN en las células. Esto da como resultado la desregulación del ciclo celular y la inducción de la muerte celular, particularmente en las células cancerosas. La capacidad del compuesto para inducir la formación de husos multipolares contribuye aún más a sus efectos citotóxicos .

Análisis Bioquímico

Biochemical Properties

AZ9482 plays a crucial role in biochemical reactions by inhibiting the activity of PARP1, PARP2, and PARP6 enzymes. These enzymes are involved in DNA repair processes, and their inhibition by this compound can lead to the accumulation of DNA damage in cells. The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function . This interaction is highly specific, with this compound exhibiting IC50 values of 1 nM for both PARP1 and PARP2, and 640 nM for PARP6 .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In breast cancer cells, for example, this compound induces the formation of multipolar spindles (MPS), which can disrupt normal cell division and lead to cell death . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by causing DNA damage and activating DNA damage response pathways . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PARP1, PARP2, and PARP6 enzymes. By binding to the active sites of these enzymes, this compound inhibits their catalytic activity, leading to the accumulation of DNA damage in cells . This inhibition can result in the activation of DNA damage response pathways, changes in gene expression, and ultimately, cell death. The compound’s ability to induce multipolar spindle formation in breast cancer cells further underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a recommended storage condition of -20°C for up to three years in powder form . In solution, its stability is reduced, and it is recommended to use stock solutions within one month to avoid degradation . Long-term effects of this compound on cellular function include sustained DNA damage and activation of DNA damage response pathways, which can lead to cell death over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1, PARP2, and PARP6, leading to DNA damage and activation of DNA damage response pathways . At higher doses, this compound can exhibit toxic effects, including severe DNA damage and cell death . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA damage repair. The compound interacts with enzymes such as PARP1, PARP2, and PARP6, which are key players in the DNA damage response . By inhibiting these enzymes, this compound disrupts the normal repair of DNA damage, leading to the accumulation of DNA lesions and activation of DNA damage response pathways . This disruption can affect metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its binding to PARP1, PARP2, and PARP6 enzymes, which are localized in the nucleus . This localization allows this compound to effectively inhibit these enzymes and exert its effects on DNA damage repair pathways .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with PARP1, PARP2, and PARP6 enzymes . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit these enzymes and disrupt DNA damage repair processes . The targeting of this compound to the nucleus is likely mediated by its binding interactions with these enzymes, which are predominantly nuclear proteins.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

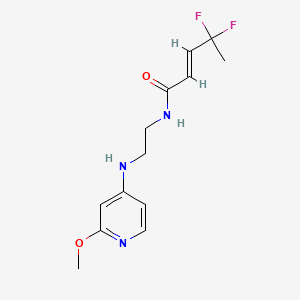

La síntesis de AZ9482 implica la formación de un enlace amida a un núcleo de 2-piperazinil-3-ciano-piridina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de 2-piperazinil-3-ciano-piridina: Esto implica la reacción de materiales de partida apropiados en condiciones controladas para formar la estructura central.

Formación de enlace amida: Luego, la estructura central se hace reaccionar con un reactivo formador de amida para crear el compuesto final, this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce normalmente en un entorno controlado para mantener la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

AZ9482 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: this compound se puede reducir para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios reactivos, dependiendo de la sustitución deseada, en condiciones controladas.

Productos principales

Comparación Con Compuestos Similares

Compuestos similares

Olaparib: Otro inhibidor de la poli (ADP-ribosa) polimerasa utilizado en el tratamiento del cáncer.

Venadaparib: Un potente inhibidor con propiedades de unión similares a AZ9482.

Talazoparib: Conocido por su alta especificidad y potente inhibición de las enzimas poli (ADP-ribosa) polimerasa.

Unicidad de this compound

This compound destaca por su triple inhibición de la poli (ADP-ribosa) polimerasa 1, la poli (ADP-ribosa) polimerasa 2 y la poli (ADP-ribosa) polimerasa 6, lo que lo convierte en una herramienta versátil en la investigación. Su capacidad para inducir la formación de husos multipolares y su potente actividad en varios ensayos celulares resaltan sus propiedades únicas en comparación con otros inhibidores .

Propiedades

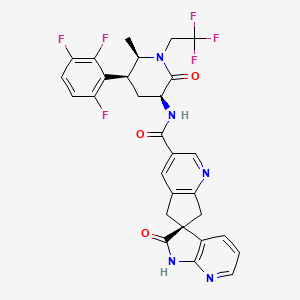

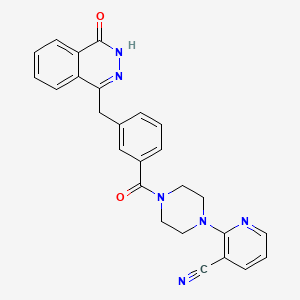

IUPAC Name |

2-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDPBFWHZOJFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

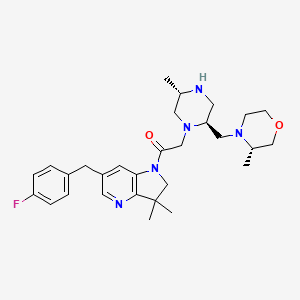

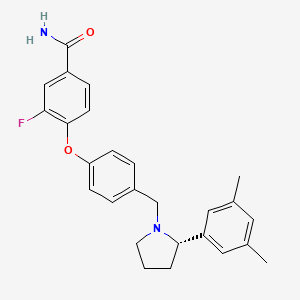

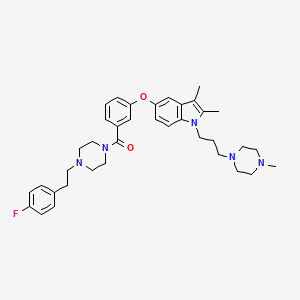

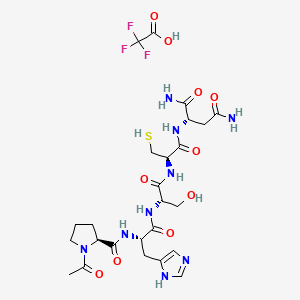

Feasible Synthetic Routes

Q1: How does AZ9482 interact with PARP enzymes and what are the downstream effects observed in cells?

A1: this compound, also known as 2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile, acts as a potent triple inhibitor of PARP1, PARP2, and PARP6. [] While its exact binding mode remains to be elucidated, studies using a photoaffinity probe based on this compound (PARPYnD) demonstrated its ability to effectively engage with PARP1 and PARP2 in cells. This engagement leads to the inhibition of PARP activity, ultimately disrupting critical cellular processes such as DNA repair and potentially contributing to the induction of multipolar spindle formation observed in breast cancer cells. []

Q2: What is particularly interesting about the interaction of this compound with PARP6?

A2: While this compound potently inhibits recombinant PARP6 in vitro and enriches PARP6 from cell lysates spiked with recombinant protein, it surprisingly fails to label endogenous PARP6 in intact cells when utilized as part of the PARPYnD probe. [] This intriguing finding suggests a potential discrepancy in the accessibility or conformation of PARP6 in its native cellular environment compared to its isolated recombinant form, highlighting a need for further investigation into the structural and functional intricacies of this enzyme.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)